
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline is an organic compound characterized by its unique structure, which includes two dimethylphenyl groups connected by a pentenylidene bridge
Vorbereitungsmethoden
The synthesis of N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with a suitable pentenylidene precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Vergleich Mit ähnlichen Verbindungen
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline can be compared with other similar compounds, such as:
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline: This compound has a similar structure but lacks the dimethyl groups on the phenyl rings.
N,N’-(3-(3-(Triethoxysilyl)propyl)pentane-2,4-diylidene)dianiline: This compound includes additional functional groups, such as triethoxysilyl groups, which may impart different properties and reactivity.
Eigenschaften
Molekularformel |
C21H26N2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-[(E)-4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]-2,6-dimethylaniline |
InChI |
InChI=1S/C21H26N2/c1-14-9-7-10-15(2)20(14)22-18(5)13-19(6)23-21-16(3)11-8-12-17(21)4/h7-13,22H,1-6H3/b18-13+,23-19? |
InChI-Schlüssel |
XXZVZICLUJKKAL-ZKEXVTLTSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)N/C(=C/C(=NC2=C(C=CC=C2C)C)C)/C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=CC(=NC2=C(C=CC=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


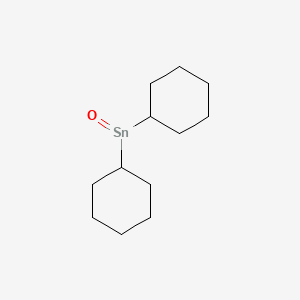
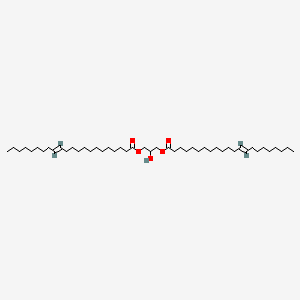
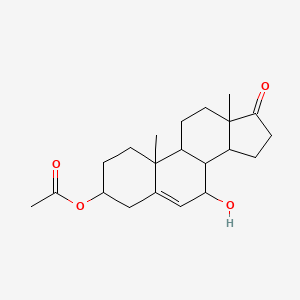
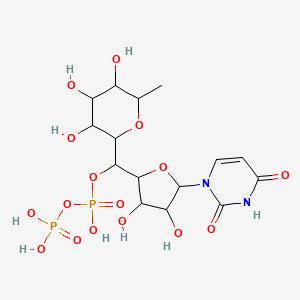
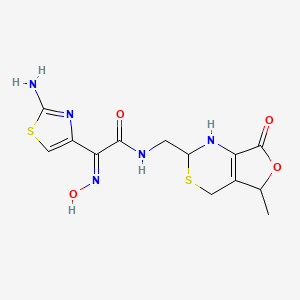
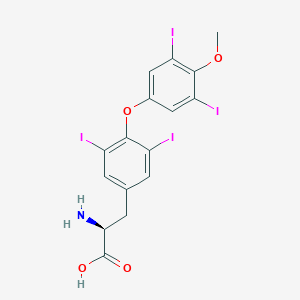
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
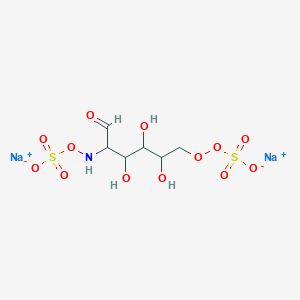



![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12321666.png)
